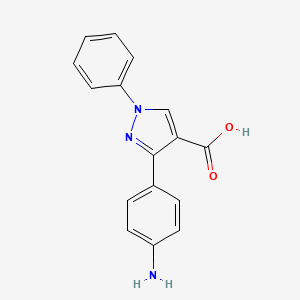
3-(4-aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
The compound “3-(4-aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid” is likely to be an organic compound consisting of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two phenyl groups, which are aromatic rings. One of the phenyl groups is substituted with an amino group (NH2), and the pyrazole ring is substituted with a carboxylic acid group (COOH) .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a reaction known as a Knorr pyrazole synthesis, which involves the condensation of a 1,3-diketone with a hydrazine . The phenyl groups could potentially be introduced through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl rings, and the functional groups (amino and carboxylic acid). The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The amino group could act as a nucleophile in substitution reactions, and the carboxylic acid group could undergo reactions typical for carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis of New Pyrazole Derivatives
Researchers have synthesized new derivatives of pyrazole compounds, including 3-(4-aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. These compounds were prepared by reactions with various reagents, and their structures were characterized using spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and Mass spectroscopy, along with elemental analysis (Kasımoğulları et al., 2010).
Functionalization Reactions
The compound has been involved in functionalization reactions with aminophenol derivatives, leading to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. These reactions and the resulting compounds were characterized using spectral data and elemental analyses, and theoretical studies were conducted to understand the reaction mechanisms (Yıldırım & Kandemirli, 2006).
Structural and Molecular Analysis
Molecular Conformation and Hydrogen Bonding
The molecular structure of the compound exhibits an approximately coplanar arrangement of the pyrazole ring with the amino and carboxyl groups. The molecules are linked into two-dimensional sheets through strong intermolecular hydrogen bonds, forming a classic carboxylic acid dimer motif (Zia-ur-Rehman et al., 2008).
Optical and Material Properties
Potential as Nonlinear Optical (NLO) Materials
N-substituted pyrazole derivatives have been synthesized and characterized for their optical properties. Studies using the open-aperture z-scan technique revealed that certain compounds exhibit significant nonlinearity, making them potential candidates for optical limiting applications (Chandrakantha et al., 2013).
Chemical Behavior and Reactions
Ionization Constants and Solvent Effects
The ionization constants of various pyrazole carboxylic acid derivatives, including the compound of interest, have been determined in different ethanol-water mixtures. The study explored the effects of structure and solvent on the acidity of these compounds, offering insights into their chemical behavior (Alkan et al., 2009).
Antibacterial and Biological Activities
Synthesis and Antibacterial Properties
Metal complexes with phenyl substituted pyrazole carboxylic acids have been synthesized and characterized. These complexes exhibit different structural frameworks and were studied for their antibacterial activities, showing the biological potential of these compounds (Liu et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-aminophenyl)-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c17-12-8-6-11(7-9-12)15-14(16(20)21)10-19(18-15)13-4-2-1-3-5-13/h1-10H,17H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJVVDUPWNLZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



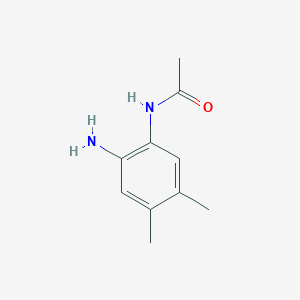
![2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine](/img/structure/B1372565.png)
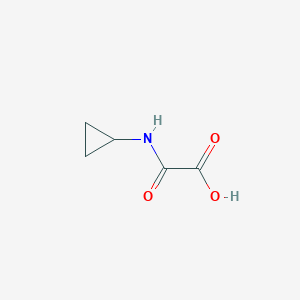

![N-[2-(morpholin-4-yl)ethyl]oxan-4-amine](/img/structure/B1372568.png)
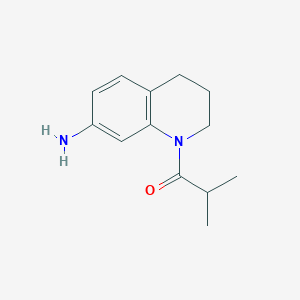
![Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine](/img/structure/B1372570.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1372571.png)
![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one](/img/structure/B1372572.png)

![3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1372576.png)

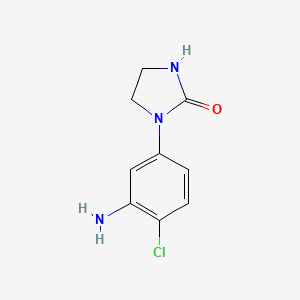
![Tert-butyl 4-{4-[(methylamino)methyl]pyridin-2-yl}piperazine-1-carboxylate](/img/structure/B1372586.png)